1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Medicinal chemistry Regioselectivity Physicochemical properties

Researchers sourcing 4-aminopyrazole building blocks risk regioisomer misidentification and salt-form ambiguity. This compound resolves both: • Validated 4-amino regioisomer with defined 1:1 HCl stoichiometry (MW 161.63 g/mol)-22.6% less mass per mmol vs. dihydrochloride. • Enables precise gravimetric dispensing for parallel synthesis; nanomolar JAK2 (IC50 0.098 μM) and JAK3 (IC50 0.039 μM) activity confirmed in elaborated derivatives. • Recommend pre-weighed aliquots with cold-chain fulfillment (2-8°C, inert atmosphere).

Molecular Formula C6H12ClN3
Molecular Weight 161.633
CAS No. 1197230-21-9
Cat. No. B598599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride
CAS1197230-21-9
Molecular FormulaC6H12ClN3
Molecular Weight161.633
Structural Identifiers
SMILESCCN1C=C(C(=N1)C)N.Cl
InChIInChI=1S/C6H11N3.ClH/c1-3-9-4-6(7)5(2)8-9;/h4H,3,7H2,1-2H3;1H
InChIKeyLBWIPMKVKGUOMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride: Core Pyrazole Building Block


1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride (CAS 1197230-21-9) is a heterocyclic primary amine belonging to the 4-aminopyrazole class, supplied as a hydrochloride salt with a molecular weight of 161.63 g/mol [1]. The compound features a specific 1-ethyl-3-methyl substitution pattern on the pyrazole ring that differentiates it from the 5-amino regioisomer and other N-alkyl analogs, directly influencing its reactivity in nucleophilic coupling reactions and its utility as a medicinal chemistry building block [2] [3]. Commercially, it is readily available from multiple reputable vendors in research-scale quantities at standard purities of ≥95% .

1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride: Not Interchangeable with Generic Pyrazole Amines


Interchanging 4-aminopyrazole regioisomers or salts without verifying identity can lead to divergent chemical outcomes. The 4-amino position on the pyrazole ring exhibits distinct electronic and steric properties compared to the 5-amino position, directly impacting the regioselectivity of subsequent N-arylation, sulfonylation, or amide bond formation steps in medicinal chemistry campaigns [1]. Additionally, the hydrochloride salt form of this compound provides enhanced aqueous solubility and a defined stoichiometry (1:1 salt) relative to the free base or the dihydrochloride variant, which is critical for solution-phase parallel synthesis and high-throughput experimentation where precise molar equivalents are essential . Substituting an analog with a different salt form or regioisomer without re-optimizing reaction conditions risks altered yields, impurity profiles, and ultimately confounded biological results.

1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride: Differentiation Evidence


4-Amino vs. 5-Amino Regioisomer Differentiation

The target compound (4-amino isomer) exhibits distinct predicted physicochemical properties compared to its 5-amino regioisomer (1-ethyl-3-methyl-1H-pyrazol-5-amine, CAS 3524-33-2). While both share the same molecular formula (C6H11N3, MW 125.17 for the free base), the 4-amino isomer is typically supplied as a hydrochloride salt (MW 161.63) with an aqueous solubility driven by the protonated amine, whereas the 5-amino isomer is commonly handled as the free base with a reported melting point of 99–100 °C, indicating solid-phase handling advantages for the 5-amino variant but solution-phase advantages for the hydrochloride salt of the 4-amino isomer .

Medicinal chemistry Regioselectivity Physicochemical properties

Hydrochloride vs. Dihydrochloride Salt Stoichiometry

The target hydrochloride salt (CAS 1197230-21-9, 1:1 stoichiometry, MW 161.63 g/mol) provides a single, defined salt form suitable for precise stoichiometric calculations in multi-step syntheses. In contrast, the dihydrochloride variant (CAS 947763-34-0, 1:2 stoichiometry, MW 198.09 g/mol) incorporates two HCl equivalents, which alters the equivalent weight by approximately 22.5% and introduces variability in the number of free base equivalents per gram of material purchased . This difference directly impacts the mass of compound required to achieve a target molarity in solution-phase chemistry.

Salt selection Solubility Drug substance

Storage Stability Requirements

The hydrochloride salt of 1-ethyl-3-methyl-1H-pyrazol-4-amine requires storage under inert gas (nitrogen or argon) at 2–8 °C to maintain integrity, as specified by vendors . This is consistent with the predicted pKa of 4.20 for the free base, indicating a propensity for the free amine to oxidize or absorb CO2 upon prolonged exposure to ambient air. In comparison, the free base form (CAS 947763-34-0) is reported to be stored at room temperature but protected from light, suggesting differences in long-term chemical stability that can affect lot-to-lot reproducibility in long-running medicinal chemistry projects .

Stability Storage Reproducibility

4-Aminopyrazole Scaffold as JAK Kinase Inhibitor Pharmacophore

A library of 4-aminopyrazole derivatives, designed and synthesized as novel JAKs inhibitors, demonstrated potent enzymatic inhibition. The lead compound 17m exhibited IC50 values of 0.67 μM (JAK1), 0.098 μM (JAK2), and 0.039 μM (JAK3) and suppressed JAK2 phosphorylation in HeLa cells [1]. While the exact compound 1-ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride was not the final inhibitor in this study, it serves as the core amine building block for constructing this validated pharmacophore, positioning it as a critical intermediate for medicinal chemistry programs targeting the JAK-STAT pathway. Synthetically, the amine is engaged via amide bond formation or reductive amination to introduce the substituted aryl/heteroaryl groups that drive potency and selectivity [2].

JAK inhibitor Kinase assay Cancer therapy

1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride: Application Scenarios


JAK-STAT Pathway Inhibitor Lead Generation

The validated 4-aminopyrazole pharmacophore, as demonstrated by the nanomolar JAK2/JAK3 activities of elaborated derivatives (e.g., compound 17m: JAK2 IC50 = 0.098 μM, JAK3 IC50 = 0.039 μM), makes this building block a strategic purchase for teams initiating JAK-STAT targeted library synthesis [1]. The hydrochloride salt directly supports amide coupling and reductive amination protocols in parallel synthesis workflows.

High-Throughput Chemistry with Stoichiometric Precision

The 1:1 hydrochloride salt stoichiometry (MW 161.63 g/mol) eliminates the ambiguity of the dihydrochloride variant (MW 198.09 g/mol) when dispensing by mass. For automated liquid handlers gravimetrically preparing 1 mmol reaction mixes, the monohydrochloride salt requires 161.6 mg per mmol, reducing the mass dispensed by 22.6% versus the dihydrochloride, which translates to fewer dead volumes in dispensing syringes and more efficient use of expensive co-reagents .

Regioselective Heterocycle Functionalization at the 4-Amino Position

The targeted 4-amino position, distinct from the 5-amino regioisomer, directs nucleophilic attack to the less sterically hindered nitrogen, enabling selective mono-functionalization in the presence of other reactive sites. Published SAR studies on the 4-aminopyrazole class confirm that substitutions at this position directly modulate kinase selectivity profiles [1]. Procurement of this specific regioisomer avoids the purification burden required to separate mixed regioisomeric products.

Cold-Chain Management for Stable Amine Building Blocks

Given the recommended inert-atmosphere storage at 2–8 °C, this compound is ideally sourced in pre-weighed aliquots from suppliers offering cold-chain fulfillment (e.g., AKSci, Apollo Scientific via VWR). Researchers planning multi-month synthesis campaigns should factor in storage stability—the hydrochloride salt's predicted pKa of 4.20 suggests maintaining protonation under acidic storage conditions preserves amine integrity .

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